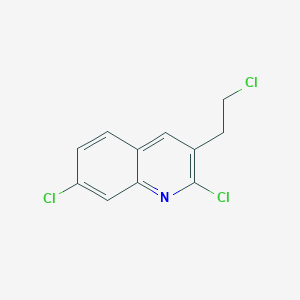

3-(2-Chloroethyl)-2,7-dichloroquinoline

Description

Overview of the Quinoline (B57606) Scaffold Significance in Synthetic and Mechanistic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in synthetic and mechanistic chemistry. Its aromatic nature, coupled with the presence of a nitrogen atom, imparts a unique electronic distribution that allows for a wide range of chemical transformations. The quinoline ring system is amenable to electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, making it a versatile building block for the construction of complex molecular architectures. nih.gov Furthermore, the nitrogen atom can act as a ligand for metal catalysts, influencing the stereochemistry and efficiency of various reactions. This multifaceted reactivity has established the quinoline scaffold as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.

Contextualization of Halogenation within Quinoline Chemistry and its Impact on Chemical Properties

The strategic placement of halogen atoms on the quinoline ring profoundly influences its chemical properties and reactivity. Halogenation can alter the electron density of the ring system, thereby affecting its susceptibility to further chemical modifications. For instance, the introduction of electron-withdrawing halogens can facilitate nucleophilic aromatic substitution reactions, a key strategy for introducing diverse functional groups. mdpi.comdurham.ac.uk

Moreover, halogen atoms serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org This capability is instrumental in the modular synthesis of complex organic molecules. The type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the quinoline ring dictate the specific reactivity and the types of transformations that can be successfully employed. rsc.orgrsc.org

Research Landscape of 3-(2-Chloroethyl)-2,7-dichloroquinoline within Contemporary Organic Synthesis

Within the broader class of halogenated quinolines, this compound emerges as a compound with significant potential in contemporary organic synthesis. Its structure features three distinct chlorine atoms, each with differential reactivity, offering a platform for sequential and site-selective functionalization. The chloro groups at positions 2 and 7 on the quinoline ring are susceptible to nucleophilic displacement, while the chloroethyl side chain at position 3 provides a handle for a different set of chemical transformations, such as cyclization reactions to form new heterocyclic rings.

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its utility can be inferred from the extensive body of literature on related halogenated quinolines. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical research. The strategic arrangement of its functional groups allows for the systematic construction of diverse molecular libraries, a crucial aspect of modern drug discovery and materials science.

| Property | Value |

| Molecular Formula | C₁₁H₈Cl₃N |

| Molecular Weight | 260.55 g/mol |

| CAS Number | 948294-54-0 |

The chloro group at the 2-position is generally the most reactive towards nucleophilic attack, followed by the chloro group at the 7-position. The chloroethyl group at the 3-position offers opportunities for intramolecular reactions to construct fused ring systems or for substitution reactions to introduce further complexity. This differential reactivity is a key feature that makes this compound a promising building block in organic synthesis.

The synthesis of substituted quinolines can be achieved through various established methods, including the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov For a polysubstituted quinoline like this compound, a multi-step synthetic sequence would likely be required, potentially involving the construction of a suitably substituted aniline (B41778) precursor followed by cyclization to form the quinoline core.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-3-(2-chloroethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3N/c12-4-3-8-5-7-1-2-9(13)6-10(7)15-11(8)14/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSISKIOWPLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588949 | |

| Record name | 2,7-Dichloro-3-(2-chloroethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-54-0 | |

| Record name | 2,7-Dichloro-3-(2-chloroethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948294-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethyl 2,7 Dichloroquinoline

Reactivity Profile of the 2-Chloroethyl Side Chain

The 2-chloroethyl group attached to the C-3 position of the quinoline (B57606) ring introduces a reactive aliphatic electrophilic center, distinct from the aromatic chlorides. This side chain primarily undergoes reactions typical of primary alkyl halides.

Nucleophilic Substitution Reactions at the Aliphatic Chlorine Center

The terminal chlorine atom of the ethyl group is susceptible to nucleophilic substitution, predominantly via an S(_N)2 mechanism. As a primary alkyl halide, it readily reacts with a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The proximity of the bulky dichloroquinoline ring system may introduce some steric hindrance, but the reaction at this primary carbon remains favorable.

Common nucleophiles that can effectively displace the aliphatic chlorine include:

Amines (primary and secondary): Resulting in the formation of secondary or tertiary amine derivatives, respectively.

Alkoxides and Phenoxides: Leading to the synthesis of ethers.

Thiolates: Forming thioethers.

Cyanide: Yielding a nitrile, which can serve as a precursor for carboxylic acids, amines, or amides.

Azide: Producing an alkyl azide, a versatile intermediate for the synthesis of amines or triazoles.

The table below illustrates potential products from these substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Ammonia | NH₃ | Primary Amine | |

| Dimethylamine | (CH₃)₂NH | Tertiary Amine | |

| Methoxide | CH₃ONa | Methyl Ether | |

| Cyanide | NaCN | Nitrile | |

| Azide | NaN₃ | Azide |

Note: The quinoline core is abbreviated as "Q" for clarity.

Intramolecular Cyclization Pathways and Heterocycle Formation Involving the Chloroethyl Group

The 2-chloroethyl side chain is strategically positioned to participate in intramolecular cyclization reactions, providing a route to novel fused heterocyclic systems. These reactions occur when a nucleophilic center within the molecule attacks the electrophilic carbon of the chloroethyl group, displacing the chloride.

Two primary pathways for such cyclizations can be envisioned:

Direct Cyclization via Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom can act as an internal nucleophile. quimicaorganica.orgpharmaguideline.com This would lead to an intramolecular N-alkylation, forming a tricyclic quaternary quinolinium salt. This strained, fused-ring system could be a reactive intermediate for subsequent rearrangement or ring-opening reactions.

Cyclization Following Substitution at C-2: A more common and versatile strategy involves a preliminary nucleophilic aromatic substitution at the adjacent C-2 position. For instance, reaction with a binucleophile like hydrazine (B178648) or hydroxylamine (B1172632) would first displace the C-2 chlorine. The newly introduced nucleophilic group (e.g., -NHNH₂ or -OH) is then perfectly positioned to attack the chloroethyl side chain, leading to the formation of a stable five- or six-membered heterocyclic ring fused to the quinoline core. This two-step sequence allows for the construction of complex polycyclic structures, such as pyrazolo[4,3-c]quinolines or oxazino[4,5-c]quinolines.

Reactivity of Chlorine Atoms on the Quinoline Ring System

The two chlorine atoms on the quinoline ring exhibit reactivity characteristic of aryl halides, primarily undergoing nucleophilic aromatic substitution (S(_N)Ar). However, their positions on the ring result in dramatically different reactivities.

Comparative Analysis of Nucleophilic Aromatic Substitution at C-2, C-4, and C-7 Positions

The susceptibility of an aryl halide to S(_N)Ar is governed by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion formed upon nucleophilic attack. masterorganicchemistry.com In the quinoline system, the ring nitrogen plays a crucial role in stabilizing this negative charge.

Positions C-2 and C-4: When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. researchgate.net This provides significant stabilization to the Meisenheimer complex, thereby lowering the activation energy for the reaction. Consequently, the chlorine atoms at C-2 and C-4 are considered "activated" and are highly susceptible to nucleophilic displacement. Studies on various chloroquinolines confirm that positions 2 and 4 are the most common sites for nucleophilic substitution. researchgate.net

Position C-7: The chlorine atom at the C-7 position is part of the carbocyclic (benzene) ring. A nucleophilic attack at this position results in a Meisenheimer complex where the negative charge is delocalized only over the carbon atoms of the benzene (B151609) ring. The ring nitrogen cannot directly participate in resonance stabilization of this intermediate. As a result, the C-7 chlorine is significantly less activated and far more resistant to nucleophilic substitution compared to the chlorine at C-2. nih.gov

Therefore, the general order of reactivity for nucleophilic aromatic substitution on the 3-(2-chloroethyl)-2,7-dichloroquinoline core is: C-2 > C-4 (if present) >> C-7 . In this specific molecule, the C-2 chlorine is the most reactive site on the aromatic ring.

Impact of Halogen Position on Reaction Kinetics and Selectivity in Subsequent Transformations

The profound difference in electronic activation between the C-2 and C-7 positions directly translates into a large disparity in reaction kinetics, enabling selective functionalization of the molecule.

Kinetics: Reactions at the C-2 position proceed much faster and under significantly milder conditions (lower temperatures, weaker bases) than those at the C-7 position. libretexts.org This kinetic difference allows for selective substitution at C-2 while leaving the C-7 chlorine intact.

Selectivity: By carefully controlling reaction conditions, it is possible to achieve high selectivity. For example, treatment with one equivalent of a strong nucleophile like an amine or an alkoxide at moderate temperatures would almost exclusively yield the product of C-2 substitution. To achieve substitution at the C-7 position, much harsher conditions would be required, such as very high temperatures and pressures, which would likely lead to substitution at C-2 as well, or even decomposition.

The following table summarizes the expected kinetic and selectivity profile for nucleophilic substitution.

| Position | Relative Rate | Required Conditions | Selectivity |

| C-2 | Fast | Mild to moderate (e.g., reflux in alcohol) | High selectivity for C-2 substitution can be achieved. |

| C-7 | Very Slow | Harsh (e.g., high temperature, strong base) | Difficult to achieve selective substitution at C-7 without affecting C-2. |

Reactions Involving the Quinoline Nitrogen Atom and its Derivatives

The nitrogen atom in the quinoline ring retains its basic and nucleophilic character, although this is attenuated by the electron-withdrawing effects of the three chlorine substituents. numberanalytics.com It can participate in several key reactions. quimicaorganica.orgpharmaguideline.com

Salt Formation: As a weak base, the quinoline nitrogen reacts with strong acids to form quinolinium salts.

N-Alkylation and N-Acylation: The nitrogen can act as a nucleophile, reacting with alkyl or acyl halides to form quaternary N-alkyl or N-acyl quinolinium salts. quimicaorganica.orgpharmaguideline.com These salts can exhibit altered reactivity and solubility.

N-Oxidation: The nitrogen can be oxidized, typically using peroxy acids (like m-CPBA) or hydrogen peroxide, to form the corresponding this compound N-oxide. quimicaorganica.orgpreprints.org The formation of an N-oxide has significant synthetic utility. It electronically activates the C-2 and C-4 positions even further towards nucleophilic attack and can also facilitate functionalization at these positions through other mechanisms. preprints.org For instance, N-oxides can be used as directing groups for C-H activation reactions. preprints.org

Elucidation of Reaction Mechanisms, Intermediates, and Transition States

The mechanistic pathways for reactions involving this compound are dictated by the specific reaction conditions and the nature of the attacking reagent. The three chloro substituents at the C2, C7, and the ethyl side chain positions offer multiple sites for chemical modification.

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atoms at the 2- and 7-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution. The reactivity of these positions is influenced by the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which activates the ring towards nucleophilic attack. Generally, the C2 and C4 positions in quinolines are more activated towards nucleophilic substitution than the C7 position. Therefore, it is anticipated that the C2-chloro substituent would be more readily displaced by nucleophiles compared to the C7-chloro substituent.

The mechanism of SNA_r_ at the quinoline ring typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the aromatic ring and the nitrogen atom, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Step 2: Elimination of the Leaving Group: The chloride ion is subsequently eliminated from the intermediate, restoring the aromaticity of the quinoline ring and yielding the substituted product. The transition state for this step involves the breaking of the C-Cl bond.

Intramolecular Cyclization: The 3-(2-chloroethyl) side chain introduces the possibility of intramolecular reactions. Under basic conditions, deprotonation of a suitable nucleophile positioned on the quinoline ring or introduced at another position could lead to an intramolecular nucleophilic attack on the electrophilic carbon of the chloroethyl group. This would result in the formation of a new ring fused to the quinoline scaffold. The mechanism would likely follow an SN2 pathway, with the nucleophile attacking the carbon bearing the chlorine and displacing the chloride ion in a single concerted step. The transition state would involve a partially formed bond between the nucleophile and the carbon, and a partially broken C-Cl bond.

The table below summarizes the probable mechanistic features of these reactions.

| Reaction Type | Key Mechanistic Steps | Probable Intermediates | Key Features of Transition States |

| Nucleophilic Aromatic Substitution (at C2 or C7) | 1. Nucleophilic addition2. Elimination of chloride | Meisenheimer complex (resonance-stabilized anionic σ-complex) | Formation of a tetrahedral carbon center; delocalization of negative charge. |

| Nucleophilic Substitution (at the ethyl side chain) | Concerted displacement of chloride by a nucleophile (SN2) | Pentacoordinate carbon center | Simultaneous bond formation and bond breaking. |

| Intramolecular Cyclization | Intramolecular nucleophilic attack on the chloroethyl group | Cyclic transition state leading to a fused ring system | Constrained geometry of the reacting centers. |

Catalytic Transformations and Their Mechanisms Involving Halogenated Quinoline Scaffolds

Halogenated quinolines, such as this compound, are versatile substrates for a variety of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents at the C2 and C7 positions can participate in well-established cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The general catalytic cycle for these reactions, for instance a Suzuki coupling, can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloroquinoline. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The relative reactivity of the C-Cl bonds would likely see the more activated C2-Cl bond reacting preferentially.

Transmetalation: In a Suzuki coupling, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The table below outlines some of the key catalytic transformations applicable to halogenated quinoline scaffolds.

| Catalytic Reaction | Catalyst/Reagents | Mechanistic Steps | Key Intermediates |

| Suzuki Coupling | Pd(0) catalyst, boronic acid, base | Oxidative addition, Transmetalation, Reductive elimination | Pd(II)-aryl halide complex, Diorganopalladium(II) complex |

| Heck Coupling | Pd(0) catalyst, alkene, base | Oxidative addition, Migratory insertion, β-Hydride elimination | Pd(II)-aryl halide complex, σ-Alkylpalladium(II) complex |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, terminal alkyne, base | Oxidative addition, Transmetalation (from Cu-acetylide), Reductive elimination | Pd(II)-aryl halide complex, Pd(II)-alkynyl complex |

| Buchwald-Hartwig Amination | Pd(0) catalyst, amine, strong base | Oxidative addition, Amine coordination and deprotonation, Reductive elimination | Pd(II)-aryl halide complex, Palladium-amido complex |

The chloroethyl side chain can also potentially undergo catalytic transformations, although these are less common than reactions on the aromatic ring. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for alkyl halides.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Application of Advanced Spectroscopic Techniques for Molecular Structure Elucidation of Reaction Products and Intermediates

The structural confirmation of 3-(2-Chloroethyl)-2,7-dichloroquinoline, a substituted quinoline (B57606), relies heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide complementary information that, when pieced together, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2,7-dichloroquinoline (B1602032), provides insight into the expected signals for the quinoline core of this compound. chemicalbook.com The aromatic protons on the quinoline ring would typically appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing chloro groups. The protons of the 2-chloroethyl group would be expected to exhibit characteristic triplet signals in the upfield region, corresponding to the -CH₂-CH₂-Cl moiety.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For the parent 2,7-dichloroquinoline, characteristic chemical shifts are observed for the carbon atoms of the quinoline ring. chemicalbook.com In this compound, the carbons of the chloroethyl side chain would produce signals at higher field compared to the aromatic carbons. The carbon attached to the chlorine atom would be shifted further downfield due to the inductive effect of the halogen.

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ¹H | 7.2 - 8.2 | m | Aromatic protons |

| 3.8 - 4.0 | t | -CH₂-Cl | ||

| 3.2 - 3.4 | t | Ar-CH₂- | ||

| ¹³C NMR | ¹³C | 120 - 150 | - | Aromatic carbons |

| 40 - 45 | - | -CH₂-Cl | ||

| 30 - 35 | - | Ar-CH₂- |

Note: The predicted chemical shifts are based on the analysis of similar quinoline derivatives and are for illustrative purposes.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The electron ionization (EI) mass spectrum of the related 4,7-dichloroquinoline (B193633) shows a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of chlorine atoms. nih.govnist.gov For this compound (C₁₁H₈Cl₃N), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 260, along with isotopic peaks at M+2, M+4, and M+6, reflecting the presence of three chlorine atoms. nih.gov Common fragmentation pathways for halogenated compounds involve the loss of chlorine radicals or the entire chloroethyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of quinoline and its derivatives typically shows characteristic absorption bands. astrochem.org For this compound, key vibrational modes would include C-H stretching of the aromatic ring and the ethyl side chain, C=C and C=N stretching vibrations of the quinoline core, and the C-Cl stretching vibrations. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=N (Quinoline) | Stretching | 1500 - 1650 |

| C-Cl | Stretching | 600 - 800 |

Note: These are typical ranges and the exact positions can vary.

Utilisation of Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Studies

The synthesis of complex molecules like this compound often involves multiple steps, and the ability to monitor these reactions in real-time is crucial for optimization and understanding reaction kinetics. UV-Vis absorption and fluorescence spectroscopy can serve as powerful in-situ probes.

UV-Vis Absorption Spectroscopy: Quinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to π-π* and n-π* electronic transitions within the aromatic system. scielo.br The progress of a reaction involving the formation or modification of the quinoline ring can be monitored by observing changes in the absorption spectrum over time. researchgate.net For instance, the formation of the conjugated quinoline system during a synthesis would lead to the appearance and growth of specific absorption bands, allowing for the determination of reaction rates and endpoints. nih.govnih.gov

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. scielo.br The introduction of substituents can significantly alter the fluorescence properties, including the emission wavelength and quantum yield. This sensitivity to the chemical environment makes fluorescence spectroscopy a valuable tool for monitoring reactions. If either the reactant or the product in the synthesis of this compound is fluorescent, the reaction progress can be tracked by the change in fluorescence intensity or a shift in the emission maximum.

Kinetic Studies: By continuously recording UV-Vis or fluorescence spectra during a reaction, kinetic data can be extracted. The change in absorbance or fluorescence intensity of a reactant or product over time can be used to determine the reaction order, rate constant, and activation energy. In-situ techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be employed for real-time monitoring of organic reactions, providing detailed information about the concentration changes of various species. rsc.orgnih.govmt.commt.comresearchgate.net

Chromatographic and Crystallographic Methods for Purification, Isolation, and Structural Confirmation

Following a chemical synthesis, the desired product must be isolated from the reaction mixture and its structure unequivocally confirmed. Chromatographic and crystallographic techniques are central to these processes.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of organic compounds. For quinoline derivatives, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. The purity of the isolated this compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds like many halogenated quinolines, gas chromatography is an effective analytical tool. rsc.org The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. GC coupled with a mass spectrometer (GC-MS) provides both retention time data for identification and mass spectral data for structural confirmation.

Crystallographic Methods:

Utility of 3 2 Chloroethyl 2,7 Dichloroquinoline in Complex Organic Synthesis

Function as a Versatile Chemical Building Block for Novel Heterocyclic Systems

The trifunctional nature of 3-(2-Chloroethyl)-2,7-dichloroquinoline makes it an exceptional starting point for the synthesis of novel and complex heterocyclic systems. The three distinct chlorine atoms—one on the alkyl side chain and two at different positions on the aromatic core—can be selectively targeted by nucleophiles to build new rings.

The 2-chloroethyl group at the 3-position is a potent alkylating agent. It can react with dinucleophiles to form new heterocyclic rings appended to the quinoline (B57606) core. For instance, reaction with hydrazine (B178648) or its derivatives could yield pyrazolidine (B1218672) rings, while reaction with diamines could lead to the formation of piperazine (B1678402) or other diazacycles.

Furthermore, the chlorine atoms at the C2 and C7 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), enabling the construction of fused ring systems. researchgate.net A common strategy involves introducing a nucleophilic group at one position, which can then undergo an intramolecular cyclization by attacking another part of the molecule. For example, a nucleophile containing a hydroxyl or amino group could be introduced at the C2 position, followed by an intramolecular reaction with the chloroethyl side chain to form a new fused ether or amine-containing ring. This approach allows for the creation of intricate polycyclic frameworks that are otherwise difficult to access. researchgate.netlongdom.org

Precursor to Diversely Functionalized Quinoline Derivatives

The primary utility of this compound lies in its role as a precursor to a wide array of functionalized quinoline derivatives. The differential reactivity of the three chlorine atoms allows for a stepwise and controlled introduction of various functional groups.

Side-Chain (SN2 Reactions): The chlorine on the ethyl side chain is the most susceptible to classic SN2 displacement by a wide range of nucleophiles. This reaction is typically the most facile, occurring under milder conditions than substitution on the aromatic ring.

C2-Position (SNAr Reaction): The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, making it significantly more reactive towards nucleophilic aromatic substitution than the chlorine at C7. researchgate.net

C7-Position (SNAr Reaction): The chlorine at the C7 position is the least reactive and generally requires more forcing conditions (higher temperatures, stronger bases, or metal catalysis) for substitution to occur.

This hierarchy of reactivity enables chemists to selectively modify the molecule. For example, a soft nucleophile like a thiol could react preferentially with the side chain, followed by reaction with an amine at the C2 position under heating, and finally a palladium-catalyzed coupling reaction at the C7 position. This stepwise functionalization provides access to a vast chemical space from a single starting material. rsc.org

| Reactive Site | Reaction Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|---|

| -CH₂CH₂Cl | SN2 | Sodium Azide (NaN₃) | -CH₂CH₂N₃ (Azide) |

| -CH₂CH₂Cl | SN2 | Potassium Cyanide (KCN) | -CH₂CH₂CN (Nitrile) |

| -CH₂CH₂Cl | SN2 | Ammonia (NH₃) | -CH₂CH₂NH₂ (Primary Amine) |

| C2-Cl | SNAr | Morpholine | 2-Morpholinyl |

| C2-Cl | SNAr | Sodium Methoxide (NaOMe) | 2-Methoxy |

| C7-Cl | SNAr / Cross-Coupling | Aniline (B41778) | 7-Anilino |

| C7-Cl | Suzuki Coupling | Arylboronic Acid | 7-Aryl |

Integration into Multi-Step Synthetic Sequences for the Construction of Complex Molecular Architectures

The ability to selectively functionalize this compound makes it an ideal intermediate for multi-step synthetic sequences. A synthetic plan can be designed to exploit the different reactivities of the chloro groups to build complex target molecules with high precision.

Development of Advanced Materials and Functional Polymers Utilizing Quinoline Derivatives

The quinoline nucleus possesses unique photophysical and electronic properties, making it an attractive component for advanced materials such as organic light-emitting diodes (OLEDs), sensors, and dyes. mdpi.com this compound serves as a valuable monomer or cross-linking agent for the creation of functional polymers.

The di- and tri-functional reactivity of this molecule allows it to be incorporated into polymer chains. For instance, polycondensation with a dinucleophile, such as a bisphenol or a diamine, could lead to the formation of aromatic polymers. The reaction could proceed via nucleophilic substitution at the C2 and C7 positions, creating a rigid polyquinoline backbone. acs.org The chloroethyl side chain could be used as a site for post-polymerization modification, allowing the properties of the material to be fine-tuned, or as a reactive site for cross-linking, which would enhance the thermal and mechanical stability of the polymer. tubitak.gov.tr

| Reactive Sites Used | Co-monomer Type | Potential Polymer Type | Potential Application |

|---|---|---|---|

| C2-Cl, C7-Cl | Diamine (e.g., 1,4-Phenylenediamine) | Polyaminoquinoline | Conductive Polymers |

| C2-Cl, C7-Cl | Bisphenol (e.g., Bisphenol A) | Poly(quinoline ether) | High-Performance Plastics |

| -CH₂CH₂Cl (Post-polymerization) | N/A | Functionalized Polymer | Materials for Chemical Sensors |

Applications in Catalyst Design, Including Quinoline-Based Ligands and Scaffolds

The rigid structure of the quinoline ring and the coordinating ability of the ring nitrogen make it an excellent scaffold for designing ligands for transition metal catalysis. researchgate.netnih.gov this compound can be elaborated into multidentate ligands by replacing the chlorine atoms with other donor groups, such as phosphines, amines, or thiols.

For example, substitution of the C2-chloro group with a diphenylphosphine (B32561) unit and reaction of the chloroethyl side chain with a secondary amine could create a tridentate P,N,N-type ligand. Such ligands are highly valuable in asymmetric catalysis, where the precise spatial arrangement of donor atoms around a metal center is crucial for achieving high enantioselectivity. acs.orgmdpi.com The ability to introduce three different arms onto the quinoline scaffold provides a high degree of modularity, allowing for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific chemical transformation. researcher.life

Emerging Research Avenues and Future Perspectives in Halogenated Quinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Quinoline (B57606) Scaffold Diversification

The synthesis of polysubstituted quinolines, such as 3-(2-Chloroethyl)-2,7-dichloroquinoline, often relies on multi-step classical methods. However, the future of synthetic chemistry is increasingly geared towards sustainable and efficient processes. A key area of emerging research is the development of green synthetic routes to diversify the quinoline scaffold.

One promising approach for the synthesis of the core 2,7-dichloroquinoline (B1602032) framework involves modifications of the Vilsmeier-Haack reaction. This reaction, typically employing N-arylacetamides and a Vilsmeier reagent (e.g., POCl₃/DMF), can yield 2-chloro-3-formylquinolines. For the specific target compound, a plausible sustainable pathway could start with an appropriately substituted N-arylacetamide that already contains the 7-chloro substituent. The resulting 2,7-dichloro-3-formylquinoline serves as a crucial intermediate.

Future research could focus on developing a one-pot or tandem reaction sequence to convert the 3-formyl group into the 3-(2-chloroethyl) side chain. This might involve a Wittig-type reaction with a suitable phosphonium (B103445) ylide to introduce the two-carbon backbone, followed by a selective reduction of the resulting double bond and subsequent chlorination of a terminal hydroxyl group. Green chemistry principles could be incorporated by using catalytic reagents, minimizing solvent use, and employing energy-efficient reaction conditions such as microwave irradiation. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Step | Reaction Type | Key Reagents/Catalysts | Sustainability Aspect |

| 1 | Vilsmeier-Haack Cyclization | Substituted N-arylacetamide, POCl₃/DMF | High atom economy, potential for solvent-free conditions. |

| 2 | Side Chain Elongation | Wittig Reaction | Use of catalytic phase-transfer conditions to minimize waste. |

| 3 | Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Use of a recyclable catalyst, avoidance of stoichiometric metal hydrides. |

| 4 | Chlorination | SOCl₂, Appel reaction | High efficiency, but requires careful handling of reagents. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways of the Compound

The chemical structure of this compound offers three distinct sites for chemical modification: the chloro substituents at the C2 and C7 positions of the quinoline ring, and the chloro group on the ethyl side chain. A significant avenue for future research lies in exploring the differential reactivity of these three halogen atoms, which would enable selective functionalization and the creation of a diverse library of new molecules.

The chlorine atom at the C2 position is expected to be the most susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.net In contrast, the chlorine at the C7 position on the carbocyclic ring is less activated and would likely require more forcing conditions for substitution. mdpi.comtandfonline.com The chloroethyl side chain, being an alkyl chloride, is anticipated to react via a bimolecular nucleophilic substitution (SN2) mechanism. wwnorton.com

Future studies could systematically investigate the reaction of this compound with a wide array of nucleophiles under varying conditions to map out its reactivity profile. For instance, treatment with a mild nucleophile at low temperatures might selectively target the C2 position, while a stronger nucleophile or higher temperatures could lead to reaction at the chloroethyl side chain or even the C7 position. This differential reactivity could be exploited for the stepwise introduction of different functional groups, leading to complex, multifunctional quinoline derivatives.

Table 2: Predicted Reactivity of Chloro Substituents in this compound

| Position | Type of Halogen | Expected Reaction Mechanism | Relative Reactivity | Potential Nucleophiles |

| C2 | Aromatic (hetero) | Nucleophilic Aromatic Substitution (SNAr) | High | Amines, alkoxides, thiols |

| C7 | Aromatic (carbo) | Nucleophilic Aromatic Substitution (SNAr) | Low | Strong nucleophiles, harsh conditions |

| Side Chain | Aliphatic (primary) | Bimolecular Nucleophilic Substitution (SN2) | Moderate | Azides, cyanides, carboxylates |

Advancements in Computational Prediction and Rational Design of Halogenated Quinoline Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and the rational design of new compounds. For a molecule like this compound, where experimental data may be limited, computational studies are particularly valuable.

Density Functional Theory (DFT) calculations could be employed to model the electronic structure of the molecule. researchgate.net Such studies can predict key parameters like the electron density at each carbon atom, which would provide theoretical support for the expected regioselectivity of nucleophilic attack. For example, the calculated partial positive charge on the C2, C7, and the carbon bearing the side-chain chlorine would correlate with their susceptibility to nucleophilic substitution.

Furthermore, computational methods can be used to predict spectroscopic properties such as NMR chemical shifts and UV-Vis absorption spectra. researchgate.net This information would be invaluable for characterizing the compound and its reaction products. In the context of rational design, computational docking studies could be performed to predict the binding affinity of derivatives of this compound with biological targets, guiding the synthesis of new molecules with potential therapeutic applications.

Expansion of Applications in Advanced Chemical Materials Science and Engineering

The quinoline scaffold is a key component in a variety of functional materials, including fluorescent probes and materials for organic light-emitting diodes (OLEDs). dtic.milbeilstein-journals.org The introduction of multiple halogen atoms, as in this compound, can significantly influence the photophysical and electronic properties of the quinoline system.

An exciting future direction is the use of this compound as a building block for novel polymers and advanced materials. The three reactive chloro groups provide handles for polymerization reactions. For example, the C2 and C7 positions could be functionalized with groups that can participate in cross-coupling reactions to form conjugated polymers. Such polymers could exhibit interesting electronic and optical properties, with potential applications in organic electronics.

The presence of heavy chlorine atoms can also promote intersystem crossing, potentially leading to materials with interesting phosphorescent properties. beilstein-journals.org Future research could explore the synthesis of derivatives of this compound and the investigation of their photophysical properties, including fluorescence and phosphorescence quantum yields and lifetimes. scielo.brbeilstein-archives.org These studies could lead to the development of new sensors, imaging agents, or components for advanced optical materials.

Q & A

Q. What are the common synthetic routes for 3-(2-Chloroethyl)-2,7-dichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves modifying quinoline scaffolds. A foundational approach is the Conrad-Limpach reaction, where m-chloroaniline reacts with ethyl ethoxymethylenemalonate to form the quinoline core . To introduce the 2-chloroethyl group, nucleophilic substitution or Friedel-Crafts alkylation may be employed. For example, reacting 2,7-dichloroquinoline with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Key Variables :

- Temperature: Higher temperatures (>100°C) risk decomposition of the chloroethyl group.

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution.

Data Table :

| Starting Material | Reagent | Conditions | Yield (%) | Byproducts |

|---|---|---|---|---|

| 2,7-Dichloroquinoline | 2-Chloroethylamine HCl | DMF, 80°C, 12h | 62 | Unreacted starting material |

| 3-Hydroxyquinoline | ClCH₂CH₂Cl, POCl₃ | Reflux, 6h | 45 | Phosphorylated derivatives |

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for C-Cl stretches (550–850 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). The chloroethyl group shows C-H bending near 1450 cm⁻¹ .

- ¹H NMR : The chloroethyl group (-CH₂CH₂Cl) appears as a triplet (δ 3.6–3.8 ppm, J = 6–7 Hz) for the CH₂Cl and a multiplet (δ 2.8–3.2 ppm) for the adjacent CH₂. Aromatic protons (quinoline) resonate between δ 7.5–8.5 ppm.

- ¹³C NMR : Chlorinated carbons (C-2, C-7) appear at δ 110–125 ppm; the chloroethyl carbons are δ 40–50 (CH₂Cl) and δ 35–45 (CH₂).

- MS : Molecular ion [M]⁺ at m/z 260 (C₁₁H₈Cl₃N), with fragments at m/z 225 (loss of Cl) and m/z 189 (loss of CH₂CH₂Cl) .

Q. What methods are recommended for assessing the purity of this compound in early-stage research?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time: ~8.2 min.

- TLC : Silica gel GF₂₅₄, eluent = chloroform:methanol (9:1); Rf ≈ 0.6.

- Elemental Analysis : Theoretical Cl content = 40.7%; deviations >1% indicate impurities.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Mutagenicity : The chloroethyl group is structurally similar to known mutagens (e.g., 2-chloroethylamine hydrochloride ). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.

Q. How can researchers preliminarily assess the compound’s reactivity for downstream functionalization?

- Methodological Answer :

- Electrophilic Substitution : Test reactivity with HNO₃/H₂SO₄ (nitration at C-5/C-8).

- Nucleophilic Displacement : React with NaSH to replace Cl at C-2 or C-7. Monitor via TLC.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity for the chloroethyl group at C-3?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate C-3, followed by quenching with ClCH₂CH₂I.

- Protecting Groups : Temporarily protect C-2 and C-7 with trimethylsilyl groups to direct chloroethylation to C-3.

Data Table :

| Strategy | Yield (%) | Regioselectivity (C-3:C-2 Ratio) |

|---|---|---|

| Direct alkylation | 45 | 3:1 |

| Metalation + alkylation | 68 | 10:1 |

Q. What computational methods predict the electronic effects of the chloroethyl group on quinoline’s aromatic system?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density. The chloroethyl group withdraws electrons via induction, reducing π-electron density at C-4 (reactivity hotspot).

- HOMO-LUMO Analysis : The LUMO is localized at C-5/C-8, guiding electrophilic attack.

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at –40°C to slow conformational changes (e.g., restricted rotation of the chloroethyl group).

- 2D NMR (COSY, HSQC) : Confirm connectivity; e.g., cross-peaks between CH₂Cl and adjacent CH₂ in HSQC .

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Kinase Profiling : Use a panel of 50 kinases (e.g., EGFR, VEGFR) with ADP-Glo™ assays.

- IC₅₀ Determination : Fit dose-response curves (0.1–100 µM) using GraphPad Prism.

Data Table :

| Kinase | IC₅₀ (µM) | Selectivity vs. Control |

|---|---|---|

| EGFR | 2.3 | 10x over VEGFR |

| JAK2 | >50 | Inactive |

Q. How does the compound’s stability vary under physiological pH (e.g., 7.4) vs. acidic conditions (e.g., lysosomal pH 5.0)?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 37°C in buffers (pH 5.0 and 7.4) for 72h. Analyze degradation via HPLC.

- Degradation Products : At pH 5.0, hydrolysis of the chloroethyl group yields ethylene glycol and 2,7-dichloroquinoline-3-ol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.